4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine
CAS No.: 338967-63-8
Cat. No.: VC4563038
Molecular Formula: C18H15BrN2O2S2
Molecular Weight: 435.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338967-63-8 |
|---|---|
| Molecular Formula | C18H15BrN2O2S2 |
| Molecular Weight | 435.35 |
| IUPAC Name | 4-(4-bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C18H15BrN2O2S2/c1-25(22,23)12-15-11-17(24-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
| Standard InChI Key | DSUXECWRCITLSZ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br |
Introduction
The compound 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine is a complex organic molecule that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is of interest due to its structural features, which include a bromophenyl group, a methylsulfonylmethyl group, and a phenyl group attached to the pyrimidine core.
Synthesis and Applications
The synthesis of pyrimidine derivatives often involves condensation reactions or nucleophilic substitutions. For compounds like 4-(4-Bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine, synthesis might involve the reaction of appropriate precursors such as bromophenyl sulfides and chlorobenzyl sulfides with pyrimidine cores.
Applications of pyrimidine derivatives are diverse, including roles in pharmaceuticals, such as inhibitors for various enzymes or receptors. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been studied as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors .
Research Findings
While specific research findings on 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine are not available, related compounds have shown potential in biological applications. For example, pyrimidine derivatives with similar structural motifs have been explored for their antiangiogenic and antitumor activities .
Data Tables
Given the lack of specific data on 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine, we can provide a table summarizing the properties of the related compound:
| Property | Value |
|---|---|
| Molecular Formula | C24H18BrClN2S2 |
| Molecular Weight | Approximately 513.9 g/mol |
| PubChem CID | 3559828 |
| IUPAC Name | 4-(4-Bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume